Tegoprazan

Descripción

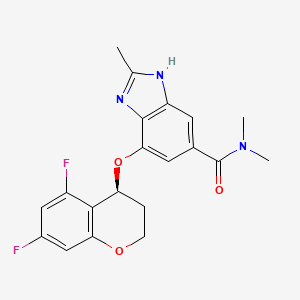

Structure

3D Structure

Propiedades

IUPAC Name |

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIQCDHNPDMGSL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942195-55-3 | |

| Record name | Tegoprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEGOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tegoprazan on H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document details the binding kinetics, competitive nature, and reversible action of this compound, contrasting it with traditional proton pump inhibitors (PPIs). Furthermore, it presents quantitative data on its inhibitory potency, outlines key experimental methodologies for its characterization, and provides visual representations of its interaction with the proton pump and associated experimental workflows.

Introduction: A New Era in Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related conditions.[3] However, their mechanism of action, which involves irreversible inhibition after acid-induced activation, is associated with certain limitations, including a slower onset of action and variability in patient response linked to CYP2C19 genetic polymorphisms.[4] this compound, a P-CAB, offers a distinct and direct mechanism of action, addressing some of these limitations.[4][5] It directly and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[4][6]

The Gastric H+/K+-ATPase: The Target of this compound

The gastric H+/K+-ATPase is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining. It is the final step in the pathway of acid secretion, actively pumping H+ ions into the gastric lumen in exchange for K+ ions. The enzyme cycles through different conformational states (E1 and E2) to transport these ions across the membrane. The E2 conformation has a high affinity for K+, a crucial step for the subsequent binding of H+ and its eventual transport.[7]

This compound's Core Mechanism of Action: Reversible Potassium Competition

This compound's primary mechanism of action is the competitive inhibition of the H+/K+-ATPase.[6] Unlike PPIs, which form a covalent bond with the enzyme, this compound's interaction is reversible.[6][8]

Key features of this compound's mechanism include:

-

Direct Binding: this compound does not require activation by gastric acid. It binds directly to the proton pump.[6]

-

Potassium Competition: this compound competes with K+ ions for binding to the K+-binding site on the luminal side of the H+/K+-ATPase.[6][9] By occupying this site, it prevents the conformational changes necessary for H+ translocation.

-

Reversible Inhibition: The binding of this compound to the H+/K+-ATPase is reversible, allowing for a more controlled and sustained inhibition of acid secretion.[6][9]

-

pH-Dependent Affinity: The inhibitory affinity of this compound is higher at a lower pH.[7] The protonation of this compound is thought to be responsible for a change in its dihedral angle, allowing the inhibitor to position itself more deeply within the luminal cavity of the enzyme.[7][10]

Binding Kinetics and Affinity

Kinetic studies have demonstrated that this compound binds to two different intermediate states of the H+/K+-ATPase.[7][11] This interaction is characterized by a "ping-pong" mechanism, with a stoichiometry of one H+, one K+, and one ATP molecule.[7][10]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Species | Value | Reference |

| IC50 | Porcine | 0.29 - 0.53 μM | [8][9] |

| IC50 | Canine | 0.52 μM | [9] |

| IC50 | Human | 0.52 μM | [9] |

| Apparent Kd (State 1) | - | 0.56 ± 0.04 μM (at pH 7.2) | [7][11] |

| Apparent Kd (State 2) | - | 2.70 ± 0.24 μM (at pH 7.2) | [7][11] |

| K0.5 (pH 7.2) | - | 3.25 ± 0.29 μM | [7] |

| K0.5 (pH 6.2) | - | 0.89 ± 0.04 μM | [7] |

Table 1: In Vitro Inhibitory Potency of this compound on H+/K+-ATPase

| Parameter | Animal Model | Value | Reference |

| ED50 (GERD model) | Rat | 2.0 mg/kg | [8] |

| ED50 (Naproxen-induced ulcer) | Rat | 0.1 mg/kg | [8] |

| ED50 (Ethanol-induced ulcer) | Rat | 1.4 mg/kg | [8] |

| ED50 (Water-immersion stress ulcer) | Rat | 0.1 mg/kg | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Acid-Related Diseases

Experimental Protocols for Characterizing this compound's Action

The following outlines a generalized methodology for determining the in vitro inhibitory activity of this compound on H+/K+-ATPase.

Preparation of H+/K+-ATPase Vesicles

-

Source: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of pigs.

-

Homogenization: The gastric mucosa is homogenized in a buffered solution.

-

Centrifugation: A series of differential centrifugation steps are performed to isolate microsomal fractions enriched with H+/K+-ATPase.

-

Vesicle Formation: The enriched microsomal fraction is treated to form ion-leaky vesicles, which allows for the controlled study of enzyme activity.

In Vitro H+/K+-ATPase Activity Assay

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the H+/K+-ATPase vesicles, ATP, Mg2+, and varying concentrations of K+.

-

Incubation: this compound, at various concentrations, is pre-incubated with the enzyme preparation.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a suitable pharmacological model.

Visualizing the Mechanism and Workflows

Signaling Pathway of H+/K+-ATPase and this compound Inhibition

References

- 1. This compound as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]

- 2. This compound as a New Remedy for Gastrointestinal Diseases in Comparison with its Therapeutic Predecessors: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.au.dk [pure.au.dk]

Tegoprazan: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Developed by CJ Healthcare and discovered by Pfizer, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid and sustained suppression of gastric acid.[1][3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of this compound, supplemented with clinical trial data and detailed experimental protocols.

Introduction: The Advent of a New Acid Blocker

For decades, proton pump inhibitors (PPIs) have been the cornerstone of treatment for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. However, their limitations, such as a delayed onset of action and the influence of CYP2C19 gene polymorphism, have driven the search for more effective alternatives.[4] this compound emerged from this research as a leading member of the P-CAB class.[4] It directly inhibits the H+/K+-ATPase proton pump, providing a faster and more prolonged acid suppression.[1] Approved in South Korea in 2018 for the treatment of erosive esophagitis and GERD, this compound has since demonstrated its efficacy and safety in numerous clinical trials.[3][5]

Mechanism of Action: A Reversible Inhibition

This compound's therapeutic effect stems from its ability to competitively and reversibly inhibit the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[6][7] Unlike PPIs, which require acid-catalyzed activation and form covalent bonds with the proton pump, this compound acts directly without the need for conversion and its binding is reversible.[6][7] This fundamental difference in its mechanism contributes to a rapid onset of action and sustained acid control.[6]

Mechanism of this compound's action on the gastric proton pump.

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have consistently demonstrated this compound's non-inferiority, and in some aspects superiority, to established PPIs like esomeprazole (B1671258) and lansoprazole (B1674482).

Erosive Esophagitis (EE)

A phase 3 trial comparing this compound with esomeprazole for the treatment of erosive esophagitis revealed high cumulative healing rates for this compound.[7]

| Treatment Group | Cumulative Healing Rate (Week 8) |

| This compound 50 mg | 98.9% (91/92) |

| This compound 100 mg | 98.9% (90/91) |

| Esomeprazole 40 mg | 98.9% (87/88) |

Table 1: Cumulative Healing Rates in Erosive Esophagitis at Week 8.[7]

The study concluded that both 50 mg and 100 mg doses of this compound were non-inferior to 40 mg of esomeprazole.[7] The incidence of adverse events was comparable across all groups, indicating that this compound was well-tolerated.[7]

Non-Erosive Reflux Disease (NERD)

In a phase 3 trial evaluating this compound for NERD, a significantly higher percentage of patients receiving this compound experienced complete resolution of major symptoms compared to placebo.[8][9]

| Treatment Group | Complete Resolution of Major Symptoms (Week 4) | P-value vs. Placebo |

| This compound 50 mg | 42.5% (45/106) | 0.0058 |

| This compound 100 mg | 48.5% (48/99) | 0.0004 |

| Placebo | 24.2% (24/99) | - |

Table 2: Efficacy of this compound in Non-Erosive Reflux Disease at Week 4.[8][9]

Gastric Ulcer (GU)

A randomized clinical trial comparing this compound to lansoprazole for the treatment of gastric ulcers also demonstrated non-inferiority.[10]

| Treatment Group | Healing Rate (Week 8) | Healing Rate (Week 4) |

| This compound 50 mg | 94.8% (91/96) | 90.6% (87/96) |

| This compound 100 mg | 94.9% (94/99) | 91.9% (91/99) |

| Lansoprazole 30 mg | 95.7% (89/93) | 89.2% (83/93) |

Table 3: Healing Rates in Gastric Ulcer at Week 4 and Week 8.[10]

The incidence of drug-related treatment-emergent adverse events was similar across all treatment groups.[10]

Synthesis of this compound: A Detailed Pathway

The chemical synthesis of this compound, (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, is a multi-step process involving the construction of two key building blocks: the benzimidazole (B57391) core and the chiral chromanol side chain.[5]

Overall synthetic strategy for this compound.

Experimental Protocols

A common route to the benzimidazole core involves the following key transformations:[3][5]

-

Selective O-benzylation of a substituted phenol: This protects the hydroxyl group.

-

Regioselective bromination with N-Bromosuccinimide (NBS): Introduces a bromine atom at a specific position.[3]

-

Acetylation of the aniline: The amino group is acetylated.[3]

-

Palladium-catalyzed cyanation: The aryl bromide is converted to a nitrile.[3]

-

Iron-mediated reduction and concomitant condensation: The nitro group is reduced, leading to the formation of the benzimidazole ring.[3]

-

Hydrolysis of the nitrile: The nitrile is converted to a carboxylic acid.[3]

-

Amide coupling: The carboxylic acid is coupled with dimethylamine.

-

Protection of the benzimidazole nitrogen: Typically with a tosyl group.[3]

-

Removal of the benzyl (B1604629) protecting group: This is usually achieved through hydrogenolysis.[3]

The enantiomerically pure chromanol is crucial for the drug's activity and is typically prepared as follows:[5]

-

Condensation: 3,5-difluorophenol is condensed with methyl propiolate.[5]

-

Reduction and Friedel-Crafts Acylation: The double bond of the resulting enol ether is reduced, followed by an intramolecular Friedel-Crafts acylation to form the chromanone.[5]

-

Asymmetric Reduction: The chromanone is asymmetrically reduced to the desired (S)-alcohol using a chiral catalyst, such as an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[5]

The final step in the synthesis of this compound is the coupling of the benzimidazole core with the chiral chromanol side chain via a Mitsunobu reaction, followed by the removal of the protecting group on the benzimidazole nitrogen.[5][11]

Conclusion

This compound stands out as a significant therapeutic innovation in the landscape of acid-related gastrointestinal disorders. Its novel mechanism of action as a potassium-competitive acid blocker translates into a rapid, potent, and sustained acid-suppressive effect.[4] Extensive clinical trials have substantiated its efficacy and safety, positioning it as a valuable alternative to conventional PPIs. The synthesis of this compound is a complex but well-defined process, highlighting the advancements in modern medicinal chemistry. For researchers and drug development professionals, this compound serves as a prime example of targeted drug design and development, offering a promising solution for patients suffering from acid-related conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]

- 3. Synthesis of this compound | NROChemistry [nrochemistry.com]

- 4. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Randomised phase 3 trial: this compound, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomised clinical trial: comparison of this compound and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomised clinical trial: this compound, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Tegoprazan's Interaction with the Gastric Proton Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) that offers a novel mechanism for the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), this compound reversibly inhibits the gastric H+/K+-ATPase, or proton pump, by competing with potassium ions at their binding site. This technical guide provides a comprehensive overview of the this compound binding site on the gastric proton pump, integrating structural data, quantitative binding affinities, and detailed experimental methodologies. The information presented is intended to support further research and drug development in this area.

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

This compound exerts its acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. As a P-CAB, this compound competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[1][2] This mode of action prevents the conformational changes in the enzyme that are necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting gastric acid production.[1] This reversible and competitive inhibition allows for a rapid onset of action and sustained acid suppression.[1][2]

The this compound Binding Site: A Molecular Perspective

The precise binding pocket of this compound within the gastric H+/K+-ATPase has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM) studies. These structural analyses reveal that this compound binds in a luminal-open E2P conformation of the enzyme.

Key Amino Acid Residues

The binding of this compound is stabilized by a network of interactions with specific amino acid residues within the transmembrane helices of the H+/K+-ATPase α-subunit. These interactions primarily involve hydrophobic contacts and hydrogen bonds. The key residues identified are detailed in the table below.

| Interacting Residue | Transmembrane Helix | Type of Interaction with this compound |

| Tyr801 | TM5 | Hydrogen bond |

| Cys813 | TM6 | Hydrophobic interaction |

| Asp824 | TM6 | Ionic interaction |

| Val332 | TM4 | Hydrophobic interaction |

| Leu817 | TM6 | Hydrophobic interaction |

| Phe821 | TM6 | Hydrophobic interaction |

This data is a representative summary based on available structural information. The precise nature and strength of interactions can be further explored through molecular dynamics simulations.

Quantitative Analysis of this compound Binding

The affinity of this compound for the gastric H+/K+-ATPase has been quantified through various in vitro assays. The following tables summarize key binding parameters from different studies.

Table 3.1: In Vitro Inhibitory Potency (IC50) of this compound

| H+/K+-ATPase Source | IC50 (μM) | Reference |

| Porcine | 0.29 - 0.53 | [3][4] |

| Canine | 0.29 - 0.52 | [3] |

| Human | 0.29 - 0.52 | [3] |

Table 3.2: Kinetic Parameters of this compound Inhibition

| Parameter | Value | Condition | Reference |

| Apparent Kd (high affinity) | 0.56 ± 0.04 μM | pH 7.2 | [5] |

| Apparent Kd (low affinity) | 2.70 ± 0.24 μM | pH 7.2 | [5] |

| K0.5 | 3.25 ± 0.29 μM | pH 7.2 | [5] |

| K0.5 | 0.89 ± 0.04 μM | pH 6.2 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between this compound and the gastric H+/K+-ATPase.

H+/K+-ATPase Activity Assay (Kinetic Analysis)

This protocol is based on the methods described by Catriel et al. (2024).

-

Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., pig) through a series of differential and density gradient centrifugation steps.

-

ATPase Activity Measurement: The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (B84403) (Pi) using a colorimetric method (e.g., malachite green assay).

-

Assay Conditions: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.2) and temperature (37°C). The assay mixture contains the H+/K+-ATPase vesicles, MgCl2, ATP, and varying concentrations of KCl and this compound.

-

Data Analysis: The ATPase activity is plotted against the substrate (K+) concentration at different inhibitor (this compound) concentrations. Kinetic parameters such as Km, Vmax, and Ki are determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).

X-ray Crystallography of the this compound-H+/K+-ATPase Complex

This protocol is a generalized summary based on the work of Tanaka et al. (2022).

-

Protein Expression and Purification: The α- and β-subunits of the gastric H+/K+-ATPase are co-expressed in a suitable expression system (e.g., insect cells) and purified using affinity chromatography.

-

Complex Formation: The purified H+/K+-ATPase is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The this compound-H+/K+-ATPase complex is crystallized using vapor diffusion methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is processed, and the three-dimensional structure of the complex is solved using molecular replacement and refined to a high resolution.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Gastric acid secretion pathway and this compound's point of inhibition.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

References

- 1. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Tegoprazan

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tegoprazan

Introduction

This compound is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Developed as an alternative to traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action that results in rapid, potent, and sustained gastric acid suppression.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound belongs to the class of P-CABs that competitively and reversibly inhibit the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump, in parietal cells.[2][3] Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump, this compound directly competes with potassium ions (K+) at their binding site on the enzyme.[2][3] This action prevents the final step of gastric acid secretion, leading to a rapid increase in intragastric pH.[3][5] Its reversible binding allows for a more controlled and sustained inhibition of acid secretion.[1][3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Pharmacodynamics between this compound and Dexlansoprazole Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

Tegoprazan: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders. By competitively inhibiting the gastric H+/K+-ATPase, this compound offers a rapid onset of action and sustained suppression of gastric acid secretion. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and signaling pathways are presented to support further research and development in this area.

Chemical Structure and Identification

This compound, with the IUPAC name 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide, is a synthetic organic compound with a well-defined chemical structure.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide |

| CAS Number | 942195-55-3[1] |

| Molecular Formula | C₂₀H₁₉F₂N₃O₃[1] |

| Molecular Weight | 387.4 g/mol [1] |

| SMILES | CN(C)C(=O)c1cc(c2c(c1)n(c(n2)C)C)[O@H]3COc4cc(F)cc(F)c43 |

| InChI Key | CLIQCDHNPDMGSL-HNNXBMFYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base with pH-dependent solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| pKa | 5.1[3] |

| LogP | 2.3 |

| Solubility (pH 3) | 0.7 mg/mL[3] |

| Solubility (pH 6.8) | 0.02 mg/mL[3] |

| Appearance | Solid[1] |

Mechanism of Action and Signaling Pathway

This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the final step in the gastric acid secretion pathway.[4] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and directly competes with potassium ions (K+) for binding to the H+/K+-ATPase.[4] This competitive and reversible inhibition leads to a rapid onset of action and sustained control of gastric pH.[4]

The signaling pathway for gastric acid secretion in parietal cells involves the activation of the H+/K+-ATPase. This process is stimulated by various secretagogues, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell membrane, initiating intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. This compound directly targets and blocks the function of this proton pump.

Pharmacological Properties

Pharmacodynamics

This compound demonstrates potent and dose-dependent inhibition of gastric acid secretion. Clinical studies have shown that it rapidly increases and maintains intragastric pH above 4.

Table 3: Pharmacodynamic Parameters of this compound

| Parameter | Value | Species | Notes |

| IC₅₀ (H+/K+-ATPase) | 0.29 - 0.52 µM | Porcine, Canine, Human | In vitro inhibition of H+/K+-ATPase activity.[5] |

| Binding Affinity (Kd) | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM | N/A | Binding to two different intermediate states of the H,K-ATPase at pH 7.2.[1][4] |

| Time to reach pH ≥ 4 | < 2 hours | Human | All dose groups (50, 100, and 200 mg) reached a mean pH of ≥4 within 2 hours.[1][4] |

| % Time pH ≥ 4 (24h) | 52% (50 mg IR), 70% (100 mg IR) | Human | Single oral administration.[2] |

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with its pharmacokinetics being linear over the therapeutic dose range. It is primarily metabolized by CYP3A4 to its active metabolite, M1.

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Notes |

| Tₘₐₓ (Time to Maximum Concentration) | 0.5 - 1.5 hours | Single ascending dose study. |

| t₁/₂ (Elimination Half-life) | 3.65 - 5.39 hours | Single ascending dose study. |

| Cₘₐₓ (Maximum Concentration) | 1434.50 ± 570.82 µg/L | For a 100 mg single oral dose. |

| AUCₗₐₛₜ (Area Under the Curve) | 5720.00 ± 1417.86 µg*h/L | For a 100 mg single oral dose. |

| Metabolism | Primarily by CYP3A4 to active metabolite M1.[3] | M1 is the major metabolite.[6] |

| Excretion | Approximately 50.51% in urine and 47.26% in feces.[7] | Mass balance study with radiolabeled this compound.[7] |

| Protein Binding | Fraction unbound in plasma: 8.7% |

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This protocol describes the in vitro assessment of this compound's inhibitory activity on gastric H+/K+-ATPase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against H+/K+-ATPase.

Materials:

-

H+/K+-ATPase enriched membrane vesicles (prepared from hog gastric mucosa)

-

This compound

-

Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA, ± 7.5 mM KCl)

-

ATP (Adenosine triphosphate)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: H+/K+-ATPase enriched membrane vesicles are prepared from fresh hog gastric mucosa using differential centrifugation and sucrose (B13894) gradient centrifugation.

-

Assay Reaction:

-

Add 80 ng of microsomal H+/K+-ATPase to each well of a 96-well microplate containing the assay buffer.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate the reaction by adding 1 mM ATP.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Phosphate Detection:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

The ATPase activity is calculated based on the amount of Pi released.

-

The percentage of inhibition at each this compound concentration is determined relative to the vehicle control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Efficacy Evaluation in Animal Models

The efficacy of this compound in suppressing gastric acid secretion can be evaluated in various animal models.

Objective: To assess the in vivo efficacy of this compound in reducing gastric acid output.

Animal Model: Pylorus-ligated rats or histamine-stimulated dog models are commonly used.

Procedure (Pylorus-ligated rat model):

-

Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle orally at various doses.

-

Surgical Procedure: After a set time, anesthetize the rats and ligate the pylorus to allow gastric juice to accumulate.

-

Sample Collection: After a defined period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.

-

Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with NaOH.

-

Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition by this compound.

Conclusion

This compound is a promising potassium-competitive acid blocker with a distinct chemical structure and favorable pharmacological profile. Its rapid and sustained inhibition of the gastric H+/K+-ATPase offers significant advantages for the treatment of acid-related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists involved in the ongoing development and characterization of this important therapeutic agent. Further research into its long-term safety and efficacy in diverse patient populations will continue to define its role in clinical practice.

References

- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tegoprazan In Vivo Metabolism: A Technical Guide to Biotransformation and Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) primarily metabolized in the liver. This document provides a comprehensive overview of its in vivo metabolism, focusing on the primary biotransformation pathways, major circulating metabolites, and the experimental methodologies used for their characterization. The dominant metabolic pathways are N-demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[1][2][3] The most significant circulating metabolite is M1 (desmethyl-tegoprazan), which exhibits systemic exposure greater than the parent drug but possesses substantially lower pharmacological activity.[1][4][5] This guide synthesizes quantitative data from human radiolabeled studies and details the analytical protocols essential for metabolite identification and quantification.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism following oral administration. The biotransformation in humans involves several key pathways:

-

N-demethylation: This is a primary pathway, leading to the formation of the major metabolite, M1.[4][5]

-

Oxidation: Mono-oxidation and di-oxidation occur at various positions on the molecule.[4][5]

-

Conjugation: Subsequent glucuronidation and sulfation of oxidized metabolites facilitate their excretion.[4][5][6]

The cytochrome P450 (CYP) system is central to this compound's phase I metabolism. In vitro and clinical studies have confirmed that CYP3A4 is the principal enzyme responsible, accounting for approximately 73-75% of its hepatic metabolism.[2][3][7] CYP2C19 also contributes to a lesser extent.[1][3] The significant role of CYP3A4 indicates a potential for drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of this enzyme.[1][8]

Major Metabolites in Human Plasma

A human mass balance study using [¹⁴C]this compound identified the parent drug and its N-demethylation metabolite, M1, as the primary drug-related compounds circulating in plasma.[4][6] M1 accounted for a slightly higher percentage of the total radioactivity area under the curve (AUC) than this compound itself, indicating significant formation and slower elimination of the metabolite.[4][5] Despite its high exposure, M1 is about 10-fold less potent as an inhibitor of H+/K+-ATPase compared to the parent drug.[1][9] Other metabolites, such as M2 (an oxidation product) and M13 (a conjugate), were more prominent in excreta, particularly urine, but were not major circulating components.[4]

Table 1: Pharmacokinetic Parameters of this compound and M1 in Human Plasma Data from a single 50 mg/150 μCi [¹⁴C]this compound oral dose study in healthy subjects.[4][6]

| Parameter | This compound | Metabolite M1 | Total Radioactivity (TRA) |

| % of TRA AUC | 34.84% | 40.10% | 100% |

| Cmax (ng/mL) | 634 | Not Reported | 990 (ng eq./mL) |

| Tmax (h) | 0.50 | 4.00 | 0.50 |

| t1/2 (h) | 4.33 | 10.0 | 8.72 |

Experimental Protocols

In Vivo Human Mass Balance and Metabolism Study

The definitive characterization of this compound's metabolism was conducted through a human mass balance study using a radiolabeled compound.[4][5][6]

-

Study Design: An open-label, single-dose study was performed on six healthy male subjects.[4][6] Each subject received a single oral dose of 50 mg this compound containing 150 μCi of [¹⁴C]this compound.[4][6]

-

Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals for up to 192 hours post-dose to determine pharmacokinetics, excretion routes, and mass balance.[4]

-

Radioactivity Measurement: Total radioactivity in all biological matrices was quantified using Liquid Scintillation Counting (LSC).[4]

-

Metabolite Profiling and Quantification:

-

Concentrations of the parent drug (this compound) and the M1 metabolite in plasma were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

-

Metabolite profiling was conducted on pooled plasma, urine, and feces samples to identify the full spectrum of metabolites.

-

-

Mass Balance Calculation: The total recovery of radioactivity was calculated as the sum of the cumulative radioactive dose excreted in urine and feces.[4] The study found near-complete recovery, with 50.51% of the dose excreted in urine and 47.26% in feces.[4][5][6]

Bioanalytical Method: LC-MS/MS for this compound and M1

A validated LC-MS/MS method was employed for the simultaneous quantification of this compound and its major metabolite M1 in human plasma.[4]

-

Sample Preparation: Plasma samples were processed via protein precipitation.[4]

-

Internal Standard: A deuterated analog, this compound-d6, was used as the internal standard for accurate quantification.[4]

-

Chromatographic Separation:

-

Column: XBridge C18 (2.1 × 50 mm, 5 µm).[4]

-

Mobile Phase: A gradient elution was used with two solutions:

-

Solution A: 5 mM ammonium (B1175870) formate (B1220265) aqueous solution with 0.1% formic acid/acetonitrile.[4]

-

Solution B: Methanol/acetonitrile/formic acid (50/50/0.1, v/v/v).[4]

-

-

Flow Rate: 0.8 mL/min.[4]

-

-

Mass Spectrometric Detection:

-

Calibration Range: The method was linear from 3.00 to 3000 ng/mL for this compound and 1.00 to 1000 ng/mL for M1.[4]

Conclusion

This compound is extensively metabolized in vivo, primarily through CYP3A4-mediated N-demethylation and oxidation, followed by conjugation.[1][4][5][7] Its major circulating metabolite, M1, has higher systemic exposure and a longer half-life than the parent drug but is significantly less pharmacologically active.[4][6][9] The drug and its metabolites are eliminated almost equally through renal and fecal routes.[4][6] Understanding this metabolic profile is critical for predicting potential drug-drug interactions and informing clinical use, particularly when co-administering with potent CYP3A4 modulators.

References

- 1. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. walueps.com [walueps.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mass balance and metabolite profiles in humans of this compound, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of Drug–Drug Interaction Potential of this compound Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Potency and Selectivity of Tegoprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of Tegoprazan, a potassium-competitive acid blocker (P-CAB). The information is compiled from various scientific publications and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.

Introduction to this compound

This compound is a novel, potent, and highly selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump.[1][2] It belongs to the class of P-CABs, which competitively and reversibly inhibit the final step of gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and demonstrates a rapid onset of action.[3] Its mechanism involves competing with potassium ions (K+) at the luminal side of the parietal cell, thereby preventing the exchange of H+ for K+ and reducing gastric acid production.[1][2][3]

In Vitro Potency of this compound

The in vitro potency of this compound has been evaluated by determining its half-maximal inhibitory concentration (IC50) against H+/K+-ATPase from various species.

| Enzyme Source | Assay Condition | IC50 (μM) | Reference |

| Porcine Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |

| Canine Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |

| Human Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |

| Porcine H+/K+-ATPase | Ion-tight vesicle preparation | 0.13 | [1] |

In Vitro Selectivity of this compound

The selectivity of this compound is a critical aspect of its pharmacological profile, indicating its specificity for the target enzyme over other related ATPases, such as Na+/K+-ATPase.

| Enzyme | Species | IC50 (μM) | Selectivity (fold) | Reference |

| H+/K+-ATPase | Canine | 0.29 - 0.52 | >340 | [1] |

| Na+/K+-ATPase | Canine (kidney) | >100 | [1] |

Mechanism of Action: Potassium-Competitive Inhibition

Kinetic analyses have revealed that this compound inhibits H+/K+-ATPase in a potassium-competitive manner.[1][2] This means that this compound and K+ compete for the same binding site on the enzyme. The binding of this compound to the H+/K+-ATPase is reversible, which contrasts with the covalent, irreversible binding of traditional PPIs.[1][2][3]

Experimental Protocols

Preparation of Porcine Gastric H+/K+-ATPase-Enriched Microsomes

A detailed protocol for the preparation of H+/K+-ATPase-enriched microsomes from porcine gastric mucosa is crucial for conducting in vitro inhibition assays. The following is a generalized procedure based on established methods:

-

Tissue Procurement: Obtain fresh porcine stomachs from a local abattoir and transport them on ice.

-

Mucosal Scraping: Open the stomach along the lesser curvature, rinse with cold saline, and scrape the fundic mucosa.

-

Homogenization: Homogenize the mucosal scrapings in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4) using a blender.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.

-

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer.

-

Density Gradient Centrifugation (Optional for higher purity): Layer the resuspended microsomes on a discontinuous sucrose gradient and centrifuge at high speed. The H+/K+-ATPase-enriched fraction will be located at a specific interface.

-

Protein Concentration Determination: Determine the protein concentration of the final microsomal preparation using a standard method like the Bradford assay.

-

Storage: Aliquot and store the enriched microsomes at -80°C until use.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

MgCl₂ (e.g., 2 mM)

-

KCl (e.g., 10 mM, to stimulate the enzyme)

-

H+/K+-ATPase-enriched microsomes (a specific amount of protein, e.g., 10 µg)

-

Varying concentrations of this compound (or vehicle control, typically DMSO)

-

-

Pre-incubation: Pre-incubate the reaction mixture with this compound for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP (e.g., 2 mM).

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid (TCA).

-

Measurement of Inorganic Phosphate (Pi):

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Measure the amount of Pi in the supernatant using a colorimetric method, such as the malachite green assay. This involves adding a reagent that forms a colored complex with Pi, which can be quantified spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Na+/K+-ATPase Selectivity Assay

To assess the selectivity of this compound, a similar inhibition assay is performed using Na+/K+-ATPase.

-

Enzyme Source: Use a commercially available or prepared Na+/K+-ATPase, for example, from canine kidney microsomes.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

MgCl₂ (e.g., 3 mM)

-

NaCl (e.g., 100 mM)

-

KCl (e.g., 2 mM)

-

Na+/K+-ATPase enzyme preparation

-

Varying concentrations of this compound

-

-

Assay Procedure: Follow the same steps of pre-incubation, reaction initiation with ATP, incubation, termination, and Pi measurement as described for the H+/K+-ATPase assay.

-

Data Analysis: Determine the IC50 value for Na+/K+-ATPase and compare it to the IC50 value for H+/K+-ATPase to calculate the selectivity ratio.

Conclusion

The in vitro data robustly demonstrate that this compound is a potent and highly selective inhibitor of gastric H+/K+-ATPase. Its potassium-competitive and reversible mechanism of action distinguishes it from traditional PPIs. These pharmacological properties contribute to its rapid and effective inhibition of gastric acid secretion, making it a significant therapeutic option for acid-related disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other P-CABs.

References

Tegoprazan: A Technical Guide on its Modulation of Gastric Acid Secretion in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacology of tegoprazan, a potassium-competitive acid blocker (P-CAB), focusing on its effects on gastric acid secretion in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in the field of acid-related disorders.

Introduction: The Advent of Potassium-Competitive Acid Blockers

For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related diseases. However, their limitations, such as a slow onset of action, influence by food intake, and variability due to CYP2C19 genetic polymorphisms, have driven the development of novel therapeutic agents.[1] this compound is a next-generation P-CAB that offers a distinct mechanism of action, directly and reversibly binding to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1] This mode of action bypasses the need for acid activation, leading to a more rapid, potent, and sustained inhibition of gastric acid.[1]

Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound exerts its effect by competitively inhibiting the binding of potassium ions (K+) to the H+/K+-ATPase in gastric parietal cells. This reversible inhibition effectively blocks the final step in the gastric acid secretion pathway.[2][3][4][5][6] Unlike PPIs, which form covalent bonds with the proton pump and require acid activation, this compound's action is immediate and not dependent on the pump's activity state.[1][3] This results in a faster onset of acid suppression and a more consistent effect throughout a 24-hour period.[1]

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

Caption: Mechanism of this compound action on the gastric H+/K+-ATPase.

Quantitative Efficacy Data in Animal Models

This compound has demonstrated potent and dose-dependent inhibition of gastric acid secretion in various animal models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of H+/K+-ATPase

| Species | IC50 (μM) | Inhibition Type | Reference |

| Porcine | 0.53 | Reversible | [3][5] |

| Porcine | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |

| Canine | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |

| Human | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Parameter | This compound | Esomeprazole (B1671258) | Reference |

| GERD | ED50 (mg/kg) | 2.0 | >30 (15-fold less potent) | [3][5] |

| Naproxen-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [5] |

| Ethanol-induced Peptic Ulcer | ED50 (mg/kg) | 1.4 | - | [5] |

| Water-Immersion Restraint Stress-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [5] |

| Acetic Acid-induced Peptic Ulcer | Curative Ratio (at 5 days) | 44.2% (at 10 mg/kg) | 32.7% (at 30 mg/kg) | [3][5] |

Table 3: In Vivo Efficacy in Dog Models

| Model | Dose (mg/kg) | Effect | Onset of Action | Reference |

| Histamine-induced Acid Secretion | 0.1, 0.3, 1.0 | Dose-dependent inhibition | - | [4] |

| Histamine-induced Acid Secretion | 1.0 | Complete inhibition | Within 1 hour | [4][6] |

| Pentagastrin-induced Acidification | 1.0, 3.0 | Reversal of acidified gastric pH to neutral | - | [4][6] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on the proton pump.

Methodology:

-

Preparation of H+/K+-ATPase: Ion-leaky vesicles containing gastric H+/K+-ATPase are isolated from the gastric mucosa of pigs.

-

Assay Conditions: The enzyme assay is conducted in a reaction mixture containing the H+/K+-ATPase vesicles, a buffer solution, and varying concentrations of this compound or a comparator (e.g., esomeprazole).

-

Enzyme Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Rat Model of Gastroesophageal Reflux Disease (GERD)

Objective: To evaluate the in vivo efficacy of this compound in preventing esophageal injury caused by gastric acid reflux.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the pylorus and the transitional region between the forestomach and the corpus are ligated to induce gastric acid accumulation and reflux into the esophagus.

-

Drug Administration: this compound or a vehicle control is administered orally prior to the surgical procedure.

-

Evaluation of Esophageal Injury: After a set period, the animals are euthanized, and the esophagus is removed. The extent of esophageal lesions is macroscopically scored.

-

Measurement of Gastric Acid Secretion: Gastric contents are collected to measure the volume and acidity of the gastric juice.

-

Data Analysis: The effective dose to reduce esophageal injury by 50% (ED50) is determined.

Dog Model of Histamine-Induced Gastric Acid Secretion

Objective: To assess the inhibitory effect of this compound on stimulated gastric acid secretion.

Methodology:

-

Animal Model: Beagle dogs equipped with a gastric fistula are used.

-

Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable and sustained level of gastric acid secretion.

-

Drug Administration: this compound is administered orally at various doses.

-

Sample Collection: Gastric juice is collected at regular intervals through the gastric fistula.

-

Measurement of Acid Output: The volume and acidity of the collected gastric juice are measured to calculate the total acid output.

-

Data Analysis: The percentage inhibition of acid secretion is calculated for each dose of this compound.

Experimental Workflow for In Vivo Animal Studies

Caption: A generalized workflow for in vivo animal studies of this compound.

Pharmacokinetics and Pharmacodynamics

Studies in dogs have shown that this compound is well-absorbed after oral administration, with plasma concentrations and distribution to gastric tissue and fluid being dose-proportional.[4][6] The concentration of this compound in gastric juice has been observed to be higher than in plasma.[4] The plasma half-life in dogs is relatively short, in the range of 3.3 to 3.5 hours.[4] Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to predict the pharmacokinetic profiles and changes in intragastric pH under various conditions, including the effects of food.[7][8][9]

Comparative Pharmacology: this compound vs. PPIs

This compound exhibits several pharmacological advantages over traditional PPIs.[1]

-

Rapid Onset of Action: this compound achieves maximal acid suppression more rapidly than PPIs.[1]

-

Reversible Inhibition: Its reversible binding allows for a more controlled and sustained inhibition of acid secretion.[3][5]

-

No Acid Activation Required: this compound does not require an acidic environment for activation, leading to a more consistent effect.[1][3]

-

Potency: In animal models, this compound has demonstrated superior or non-inferior efficacy compared to PPIs like esomeprazole and lansoprazole, often at lower doses.[3][5]

Logical Relationship: this compound vs. PPIs

Caption: Key mechanistic differences between this compound and PPIs.

Conclusion

Preclinical studies in animal models have robustly demonstrated that this compound is a potent and effective inhibitor of gastric acid secretion. Its unique mechanism of action as a potassium-competitive acid blocker translates to a rapid onset of action and sustained efficacy, offering significant advantages over traditional proton pump inhibitors. The data summarized in this guide provide a strong foundation for the clinical development and application of this compound in the management of acid-related gastrointestinal diseases. Further research into its long-term effects and potential applications in other conditions is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis for Tegoprazan's Reversible Inhibition of H+,K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the reversible inhibition of the gastric hydrogen-potassium ATPase (H+,K+-ATPase) by Tegoprazan, a potassium-competitive acid blocker (P-CAB). Through a comprehensive review of structural biology data, kinetic studies, and detailed experimental methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action.

Introduction: A New Era in Acid Suppression

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, an enzyme responsible for pumping protons into the gastric lumen in exchange for potassium ions.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related disorders. However, their mechanism of irreversible inhibition has certain limitations. This compound belongs to a newer class of drugs, the potassium-competitive acid blockers (P-CABs), which offer a distinct, reversible mechanism of action.[2][3] This reversible binding to the proton pump allows for a more controlled and sustained inhibition of acid secretion.[2]

This compound's key advantages include a rapid onset of action, as it does not require acid activation, and a consistent therapeutic effect that is less influenced by food intake or genetic variations in drug-metabolizing enzymes.[2] This guide delves into the precise molecular interactions, kinetic properties, and experimental procedures that define this compound's efficacy as a reversible inhibitor of the gastric proton pump.

The Target: Gastric H+,K+-ATPase

The gastric H+,K+-ATPase is a P-type ATPase composed of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, protons, and potassium ions, as well as the binding pocket for inhibitors like this compound. The enzyme cycles through different conformational states (E1 and E2) to transport ions across the parietal cell membrane.[1][2] this compound preferentially binds to the E2-P conformation of the enzyme, which is the potassium-binding state.[4]

Molecular Mechanism of this compound's Reversible Inhibition

This compound's inhibitory action is characterized by its competitive binding with potassium ions at the luminal side of the H+,K+-ATPase. This reversible interaction prevents the conformational changes necessary for proton translocation, thereby halting acid secretion.[3][4]

The Binding Site of this compound

High-resolution cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding pocket of this compound within the transmembrane domain of the H+,K+-ATPase α-subunit. The crystal structure of the gastric proton pump in complex with this compound has been deposited in the Protein Data Bank (PDB) with the accession code 7W47 .[5]

Analysis of this structure reveals that this compound binds in a cavity located on the luminal side of the enzyme, effectively blocking the potassium access channel. The binding is stabilized by a network of interactions with specific amino acid residues.

Key Amino Acid Interactions

The binding of this compound to the H+,K+-ATPase is mediated by a series of non-covalent interactions with amino acid residues lining the binding pocket. These interactions are crucial for the affinity and reversibility of the inhibition. While the specific bond types are inferred from the structural data, the key interacting residues identified from the 7W47 PDB structure include:

-

Hydrophobic Interactions: The aromatic rings of this compound form hydrophobic interactions with residues such as Tyr801 , Phe808 , and Trp812 .

-

Hydrogen Bonding: The polar groups on the this compound molecule are positioned to form hydrogen bonds with residues like Asn138 and Gln142 .

-

Van der Waals Contacts: Numerous van der Waals interactions with surrounding residues contribute to the overall stability of the drug-enzyme complex.

Quantitative Analysis of this compound's Inhibition

The reversible nature of this compound's inhibition can be quantified through various kinetic and binding parameters. These values are essential for understanding the drug's potency and its behavior under different physiological conditions.

| Parameter | Value | Species | Conditions | Reference |

| IC50 | 0.29 µM | Porcine | - | [3] |

| 0.52 µM | Canine | - | [3] | |

| 0.47 µM | Human | Ion-leaky vesicles | [6] | |

| 0.53 µM | Porcine | - | [7] | |

| Apparent Kd | 0.56 ± 0.04 µM | - | Binding to E2P state, pH 7.2 | [1][2] |

| 2.70 ± 0.24 µM | - | Binding to another intermediate state, pH 7.2 | [1][2] | |

| K0.5 (this compound) | 3.25 ± 0.29 µM | - | pH 7.2 | [2] |

| 0.89 ± 0.04 µM | - | pH 6.2 | [2] |

Table 1: Quantitative data for this compound's inhibition of H+,K+-ATPase.

The data clearly indicates that the inhibitory potency of this compound is influenced by pH, with a higher affinity observed at a more acidic pH.[2] This is advantageous as the drug is more effective in the acidic environment of the stomach.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

H+,K+-ATPase Activity Assay

This assay measures the enzymatic activity of the H+,K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Purified H+,K+-ATPase vesicles

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

-

ATP solution: 10 mM in Assay Buffer

-

Potassium chloride (KCl) solution: 1 M

-

This compound solutions of varying concentrations

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, purified H+,K+-ATPase vesicles (typically 5-10 µg of protein), and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. To measure K+-dependent ATPase activity, also add KCl to a final concentration of 10 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution that also initiates color development for phosphate detection, such as the malachite green reagent.[8]

-

After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of approximately 620-660 nm using a spectrophotometer.[8][9]

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the specific activity of the H+,K+-ATPase and the percentage of inhibition by this compound.

Vesicular Ion Transport Assay

This assay directly measures the transport of protons into gastric vesicles, providing a functional assessment of H+,K+-ATPase inhibition.

Materials:

-

Isolated gastric vesicles enriched with H+,K+-ATPase

-

Loading Buffer: 150 mM KCl, 10 mM HEPES-Tris (pH 7.4)

-

Assay Buffer: 150 mM NaCl, 10 mM HEPES-Tris (pH 7.4)

-

ATP solution: 10 mM in Assay Buffer

-

Valinomycin (B1682140) (a K+ ionophore): 1 mM in ethanol

-

Acridine (B1665455) orange (a fluorescent pH probe)

-

This compound solutions of varying concentrations

-

Fluorometer

Procedure:

-

Load the gastric vesicles with the Loading Buffer by incubation and centrifugation.

-

Resuspend the loaded vesicles in the Assay Buffer.

-

Add acridine orange to the vesicle suspension to a final concentration of 1-5 µM.

-

Place the suspension in a cuvette in a fluorometer and monitor the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.

-

Add this compound or vehicle control to the cuvette and incubate for a few minutes.

-

Add valinomycin to create a potassium gradient.

-

Initiate proton transport by adding ATP. The influx of protons into the vesicles will quench the acridine orange fluorescence.

-

Monitor the rate of fluorescence quenching, which is proportional to the rate of proton transport.

-

Calculate the percentage of inhibition of proton transport by this compound by comparing the rates of fluorescence quenching in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway for gastric acid secretion and this compound's point of inhibition.

Caption: Experimental workflow for the H+,K+-ATPase activity assay.

Caption: Logical relationship of this compound's competitive and reversible inhibition.

Conclusion

This compound represents a significant advancement in the management of acid-related gastrointestinal disorders. Its mechanism of reversible, potassium-competitive inhibition of the gastric H+,K+-ATPase offers a rapid and sustained control of gastric acid secretion. This technical guide has provided a detailed overview of the molecular basis of this compound's action, including the specific amino acid interactions at its binding site, quantitative kinetic data, and comprehensive experimental protocols. The visualizations further clarify the complex signaling pathways and experimental workflows. This in-depth understanding is crucial for the ongoing research and development of novel acid suppressants and for optimizing the clinical application of P-CABs.

References

- 1. researchgate.net [researchgate.net]

- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

Tegoprazan's Influence on Gut Microbiome Composition: A Technical Guide

This technical guide provides an in-depth analysis of the current scientific understanding of how tegoprazan, a potassium-competitive acid blocker (P-CAB), affects the composition and function of the gut microbiome. The information is intended for researchers, scientists, and professionals in drug development, offering a granular look at preclinical findings, including quantitative data on microbial shifts and detailed experimental protocols.

Executive Summary

This compound, a novel acid suppressant, has been shown to modulate the gut microbiome, distinguishing its effects from those of traditional proton pump inhibitors (PPIs). Preclinical studies, primarily in murine models of colitis, indicate that this compound can alleviate gut dysbiosis by improving microbial diversity and promoting the growth of beneficial bacteria.[1][2][3][4][5] Notably, this compound administration has been associated with an increased abundance of Bacteroides vulgatus, a commensal bacterium implicated in maintaining intestinal homeostasis.[1][2][3][4][5] These alterations in the gut microbiota may contribute to this compound's protective effects on the intestinal barrier.[1][2][3][4][5] Unlike the PPI rabeprazole, which has been shown to aggravate dysbiosis, this compound appears to restore a healthier microbial state.[1][3] Further research in animal models suggests that while both P-CABs and PPIs can induce changes in the small intestinal microbiota, the microbial composition in this compound-treated subjects may, over time, converge with that of controls.[6]

Quantitative Analysis of Microbiome Alterations

The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on the gut microbiome.

Effects on Microbial Diversity in a DSS-Induced Colitis Mouse Model

A study by Son et al. (2022) investigated the effects of this compound on the gut microbiome of mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, comparing it to a vehicle control and the PPI rabeprazole.

| Diversity Metric | Group | Observation |

| Beta Diversity | DSS + this compound vs. DSS + Vehicle & DSS + Rabeprazole | Distinct clustering in Principal Coordinate Analysis (PCoA), indicating a different overall microbial composition.[1][7] |

| Alpha Diversity (Shannon Index) | DSS + this compound | Showed a tendency to restore the Shannon index towards the level of the control group, although not always statistically significant.[1][7] |

| DSS + Rabeprazole | Aggravated the reduction in alpha diversity caused by DSS.[1][3] |

Alterations in Relative Abundance of Specific Bacterial Taxa

The same study reported significant changes in the abundance of specific bacterial species.

| Bacterial Species | Group | Change in Relative Abundance (Feces) | Change in Relative Abundance (Tissues) |

| Bacteroides vulgatus | Control | 42% | 28% |

| DSS + Vehicle | 11% | 5% | |

| DSS + this compound | 29% | 16% | |

| DSS + Rabeprazole | No significant impact on the abundance of B. vulgatus.[1][3] |

Experimental Protocols

This section details the methodologies employed in key studies to assess the effect of this compound on the gut microbiome.

Murine Model of DSS-Induced Colitis (Son et al., 2022)

-

Animal Model: Male C57BL/6 mice.

-

Induction of Colitis: Administration of 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water for 5 days.

-

Treatment Groups:

-

Control (no DSS)

-

DSS + Vehicle (0.5% methylcellulose)

-

DSS + this compound (30 mg/kg, oral gavage, twice daily)

-

DSS + Rabeprazole (30 mg/kg, oral gavage, twice daily)

-

-

Sample Collection: Fecal and colonic tissue samples were collected at the end of the experiment.

-

Microbiome Analysis: 16S rRNA gene sequencing was performed on the collected samples to determine the microbial composition.[7]

Long-Term Administration in a Rat Model

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Treatment Groups:

-

Control

-

Esomeprazole

-

This compound

-

Vonoprazan

-

-

Drug Administration: Oral gavage for 1, 2, or 4 weeks.[6]

-

Microbiome Analysis: Analysis of the small intestinal microbiota.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying this compound's effect on the gut microbiome and a proposed signaling pathway.

References

- 1. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]